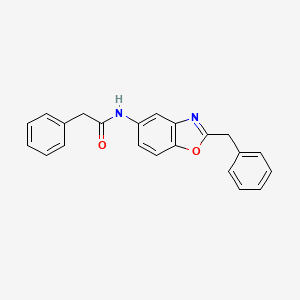
1-(6-Hydroxy-3-methyl-1-benzofuran-7-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Hydroxy-3-methylbenzofuran-7-yl)ethanone is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-3-methylbenzofuran-7-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves the Claisen–Schmidt condensation of 1-(6-methoxy-1-benzofuran-2-yl)ethanone with aromatic aldehydes in the presence of a base like NaOH .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs high-yield methods such as proton quantum tunneling, which minimizes side reactions and enhances the yield of the desired product . These methods are scalable and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Hydroxy-3-methylbenzofuran-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(6-Hydroxy-3-methylbenzofuran-7-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex benzofuran derivatives.
Biology: Investigated for its potential anti-tumor and antibacterial activities.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(6-Hydroxy-3-methylbenzofuran-7-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating oxidative stress pathways or inhibiting specific enzymes involved in tumor growth . The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Methyl-1-benzofuran-2-yl)ethanone: Similar in structure but with different substituents, leading to varied biological activities.
2-Benzofurancarboxaldehyde: Another benzofuran derivative with distinct chemical properties and applications.
Uniqueness
1-(6-Hydroxy-3-methylbenzofuran-7-yl)ethanone is unique due to its specific hydroxyl and methyl substituents, which confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Eigenschaften
CAS-Nummer |
41598-31-6 |
|---|---|
Molekularformel |
C11H10O3 |
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
1-(6-hydroxy-3-methyl-1-benzofuran-7-yl)ethanone |
InChI |
InChI=1S/C11H10O3/c1-6-5-14-11-8(6)3-4-9(13)10(11)7(2)12/h3-5,13H,1-2H3 |
InChI-Schlüssel |
LDFAFOGEMOPKSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC2=C1C=CC(=C2C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol](/img/structure/B12893019.png)
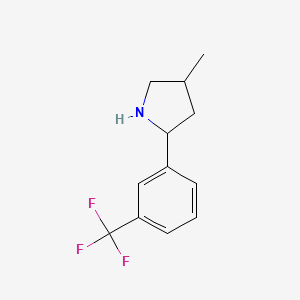

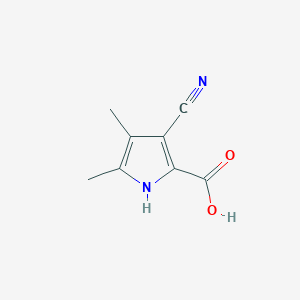
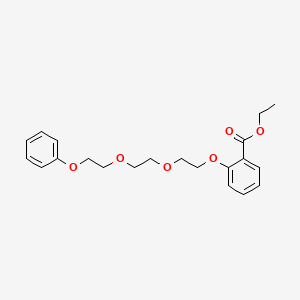


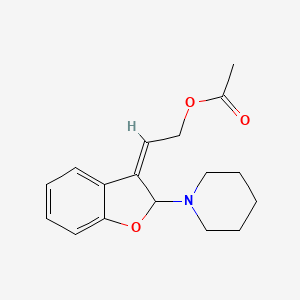
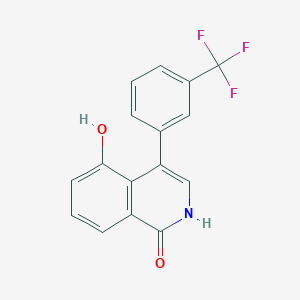
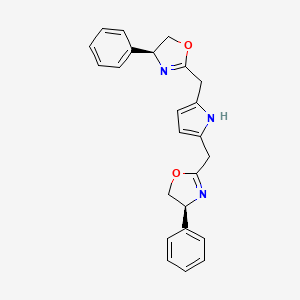
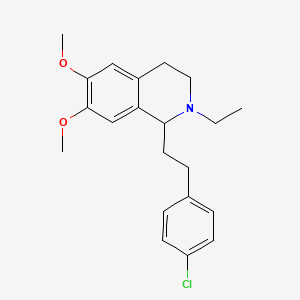
![2-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]-1-phenylethan-1-one](/img/structure/B12893073.png)
![4-(Isopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12893076.png)
